6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
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Overview
Description
6-Benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that features a pyrrolo[3,4-d]pyridazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo[3,4-d]pyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine: Lacks the benzyl group, which may affect its chemical properties and biological activity.
6-(4-Bromophenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine:
Uniqueness
6-Benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is unique due to the presence of both benzyl and multiple methyl groups, which contribute to its distinct chemical behavior and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
6-benzyl-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-11-16-13(3)20(10-15-8-6-5-7-9-15)14(4)17(16)12(2)19-18-11/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLKQWYHODCVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1CC3=CC=CC=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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